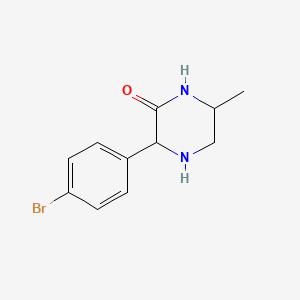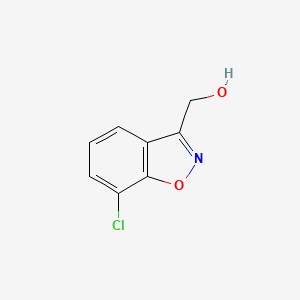
(7-Chloro-1,2-benzoxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-1,2-benzoxazol-3-yl)methanol is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a hydroxymethyl group at the 3rd position of the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-1,2-benzoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with formic acid or its derivatives to form the benzoxazole ring. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize scalable and eco-friendly processes. For instance, the cyclization reaction can be performed in an aqueous micellar medium to reduce the use of toxic reagents and minimize organic waste . This method is not only efficient but also aligns with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 7-Chloro-1,2-benzoxazol-3-carboxylic acid or 7-chloro-1,2-benzoxazol-3-aldehyde.
Reduction: 7-Chloro-1,2-benzoxazole or 7-chloro-1,2-benzoxazol-3-ylmethane.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of (7-Chloro-1,2-benzoxazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1,2-benzoxazole: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1,2-Benzoxazol-3-ylmethanol: Lacks the chlorine atom, which may influence its chemical properties and applications.
7-Bromo-1,2-benzoxazol-3-yl)methanol: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
(7-Chloro-1,2-benzoxazol-3-yl)methanol is unique due to the presence of both the chlorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(7-chloro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |
Clave InChI |
JTOBLMUZWFEFMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


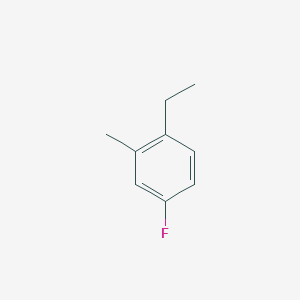
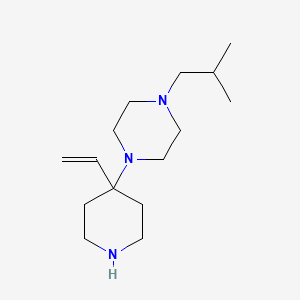

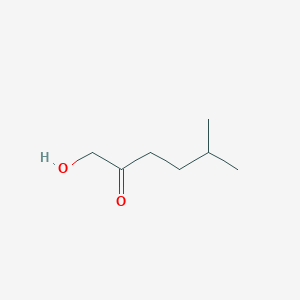
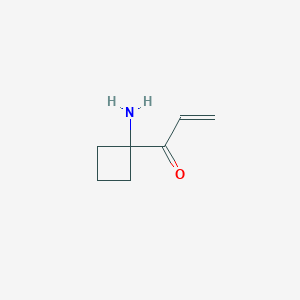

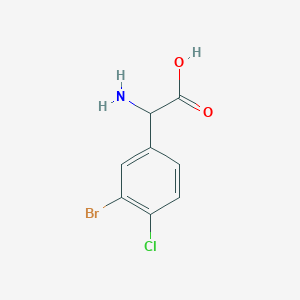
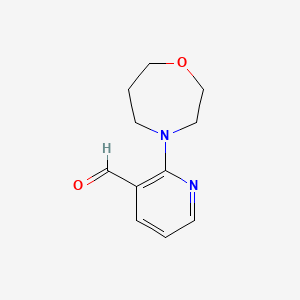
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
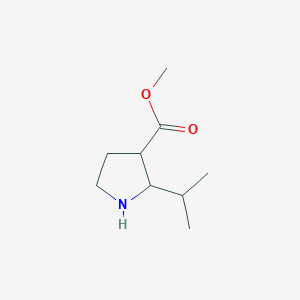
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)

